molecular formula C16H18O2 B3318092 1-(Benzyloxy)-4-(2-methoxyethyl)benzene CAS No. 98627-35-1

1-(Benzyloxy)-4-(2-methoxyethyl)benzene

Cat. No. B3318092
CAS RN: 98627-35-1
M. Wt: 242.31 g/mol
InChI Key: BULFJKBYCJBBHN-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-(2-methoxyethyl)benzene is a chemical compound with the molecular formula C16H18O2 . It has a molecular weight of 242.31 .


Synthesis Analysis

The synthesis of 1-(Benzyloxy)-4-(2-methoxyethyl)benzene can involve the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process .


Molecular Structure Analysis

The molecular structure of 1-(Benzyloxy)-4-(2-methoxyethyl)benzene is represented by the formula C16H18O2 . This indicates that the molecule consists of 16 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms .


Chemical Reactions Analysis

In the context of chemical reactions, 1-(Benzyloxy)-4-(2-methoxyethyl)benzene can undergo catalytic protodeboronation of alkyl boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation . The result is a formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Polymerization Initiator and Transfer Agent

1,4-Bis(1-methoxy-1-methylethyl)benzene, a compound related to 1-(Benzyloxy)-4-(2-methoxyethyl)benzene, is used as an initiator/transfer agent for cationic polymerizations. It shows unique behavior in its interaction with BCl3, indicating a complex formation between the ether and BCl3. This finding is vital in understanding the mechanism of ion formation in polymerization processes (Dittmer, Pask, & Nuyken, 1992).

Palladium-Catalyzed Synthesis

The compound plays a crucial role in the palladium(0)-catalyzed synthesis of 2-vinyl-2,3-dihydro-benzo[1,4]dioxins. This process involves a tandem allylic substitution reaction, offering a pathway for synthesizing substituted 2-vinyl-2,3-dihydro-benzo[1,4]dioxins with good yields (Massacret et al., 1999).

Cyclocondensation and Encapsulation

1-Butoxy-4-methoxy-2,5-bis(methoxymethyl)benzene, closely related to 1-(Benzyloxy)-4-(2-methoxyethyl)benzene, is involved in the catalytic cyclocondensation process. This leads to the formation of regioisomeric pillar[5]arenes and their acetonitrile inclusion compounds. The structural isomers of this process have shown the capability to encapsulate two CH3CN guest molecules (Kou et al., 2010).

Stationary Phases in Chromatography

The compound has been utilized in synthesizing stationary phases for gas-liquid chromatography. This application is crucial for the separation of positional isomers of di- and trisubstituted benzene (Naikwadi et al., 1980).

Light-Emitting Electrochemical Cells

1-Methyoxy-4-(2-ethylhexyoxy)benzene, a variant of 1-(Benzyloxy)-4-(2-methoxyethyl)benzene, is employed as an ion carrier and redox shuttle in polymer light-emitting electrochemical cells (LECs). This application demonstrates the material's potential in advanced lighting and display technologies (Yang et al., 2001).

Future Directions

The future directions for research on 1-(Benzyloxy)-4-(2-methoxyethyl)benzene could involve further exploration of its synthesis process, particularly the protodeboronation of alkyl boronic esters . Additionally, more research could be conducted to better understand its physical and chemical properties, as well as its safety and hazards.

properties

IUPAC Name

1-(2-methoxyethyl)-4-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2/c1-17-12-11-14-7-9-16(10-8-14)18-13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULFJKBYCJBBHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzyloxy)-4-(2-methoxyethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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